molecular formula C9H11NO2 B031879 Methyl 4-(methylamino)benzoate CAS No. 18358-63-9

Methyl 4-(methylamino)benzoate

Cat. No.: B031879
CAS No.: 18358-63-9
M. Wt: 165.19 g/mol
InChI Key: LLAMGYUWYUMHCH-UHFFFAOYSA-N
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Description

Methyl 4-(methylamino)benzoate: is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . . This compound is a derivative of benzoic acid and is characterized by the presence of a methylamino group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(methylamino)benzoate can be synthesized through the esterification of 4-(methylamino)benzoic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(methylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 4-(methylamino)benzoate is used as a reagent in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also employed in the synthesis of biologically active compounds .

Medicine: this compound is used in the development of drugs and therapeutic agents. Its derivatives have shown potential in treating various medical conditions .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of methyl 4-(methylamino)benzoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Uniqueness: Methyl 4-(methylamino)benzoate is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with enzymes and other molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 4-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-8-5-3-7(4-6-8)9(11)12-2/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAMGYUWYUMHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171445
Record name Methyl 4-methylaminobenzoate
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18358-63-9
Record name Methyl 4-methylaminobenzoate
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Record name 18358-63-9
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Record name 18358-63-9
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Record name Methyl 4-methylaminobenzoate
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Record name methyl 4-(methylamino)benzoate
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Synthesis routes and methods

Procedure details

68.15 g (0.412 mol) of 4-aminobenzoic acid ethyl ester was suspended in 86 mL (0.5 mol) diisopropyl ethyl amine and 60.0 g (45 mL, 0.474 mol) dimethyl sulfate was added drop wise. During the addition, the temperature rose to 95° C. The reaction is allowed to continue for 1 hour at 120° C. The reaction mixture was allowed to cool down to room temperature and 300 mL of water was added. The mixture was allowed to stand over night. The precipitated residue was isolated and treated with 250 mL of ethyl acetate. The solution in ethyl acetate was extracted twice with 100 mL of water, dried over MgSO4 and evaporated under reduced pressure. 4-methylaminobenzoic acid ethyl ester was purified by preparative column chromatography on Kieselgel 60 (Aldrich), using cyclohexane/ethyl acetate 4/1 as eluent. 36.3 g 4-methylaminobenzoic acid methyl ester was isolated (m.p. 66-67° C.).
Quantity
68.15 g
Type
reactant
Reaction Step One
Quantity
86 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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